

Application Notes and Protocols for 7-Hydroxymethotrexate-d3 in Pharmacokinetic Studies

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Compound of Interest

Compound Name: **7-Hydroxymethotrexate-d3**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive protocol for the use of **7-Hydroxymethotrexate-d3** (7-OHMTX-d3) as an internal standard in pharmacokinetic (PK) studies of methotrexate (MTX). 7-Hydroxymethotrexate is the primary metabolite of MTX, and its quantification is crucial for a complete understanding of MTX's absorption, distribution, metabolism, and excretion (ADME) profile. Due to its structural similarity and distinct mass, 7-OHMTX-d3 is an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, ensuring accurate and precise quantification of 7-hydroxymethotrexate in biological matrices.

The protocols outlined below are based on established methodologies for the analysis of methotrexate and its metabolites. They are intended to serve as a detailed guide for researchers in drug development and clinical pharmacology.

Metabolic Pathway of Methotrexate

Methotrexate is metabolized in the liver to 7-hydroxymethotrexate. This conversion is primarily catalyzed by the enzyme aldehyde oxidase.^[1]



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Caption: Metabolic conversion of Methotrexate to 7-Hydroxymethotrexate.

Experimental Protocols

Bioanalytical Method for Quantification of 7-Hydroxymethotrexate using LC-MS/MS

This protocol describes a robust and sensitive LC-MS/MS method for the simultaneous quantification of methotrexate and 7-hydroxymethotrexate in human plasma, utilizing **7-Hydroxymethotrexate-d3** as an internal standard for the metabolite and Methotrexate-d3 for the parent drug.

a. Materials and Reagents:

- 7-Hydroxymethotrexate (analyte)
- **7-Hydroxymethotrexate-d3** (internal standard)
- Methotrexate (analyte)
- Methotrexate-d3 (internal standard)
- Human plasma (blank)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (deionized, 18 MΩ·cm)

- Zinc Sulfate (optional, for protein precipitation)

b. Preparation of Stock and Working Solutions:

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of 7-hydroxymethotrexate and **7-Hydroxymethotrexate-d3** in a suitable solvent such as methanol or a mixture of methanol and ammonium hydroxide in water.
- Working Solutions: Prepare serial dilutions of the 7-hydroxymethotrexate stock solution in methanol:water (1:1, v/v) to create calibration standards and quality control (QC) samples.
- Internal Standard Working Solution: Prepare a working solution of **7-Hydroxymethotrexate-d3** in the protein precipitation solvent (e.g., methanol or acetonitrile) at a fixed concentration (e.g., 100 ng/mL).

c. Sample Preparation (Protein Precipitation):[\[2\]](#)[\[3\]](#)[\[4\]](#)

- Aliquot 100 μ L of plasma sample (calibration standard, QC, or study sample) into a microcentrifuge tube.
- Add 300 μ L of the internal standard working solution (in methanol or acetonitrile).
- Vortex the mixture for 3 minutes to ensure complete protein precipitation.
- Centrifuge at 13,000 x g for 5 minutes.
- Transfer the supernatant to a clean tube or a 96-well plate.
- Inject an aliquot (e.g., 5 μ L) of the supernatant into the LC-MS/MS system.

d. Liquid Chromatography Conditions:[\[3\]](#)[\[5\]](#)

| Parameter | Condition |
|--------------------|--|
| HPLC System | Agilent 1200 Series or equivalent |
| Column | Zorbax C18 (3.5 µm, 2.1 × 100 mm) or equivalent |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | A suitable gradient to separate the analytes from matrix components. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |

e. Mass Spectrometry Conditions:[3][5]

| Parameter | Condition |
|-------------------|---|
| Mass Spectrometer | AB Sciex API 3200 or equivalent triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | |
| Methotrexate | m/z 455.2 → 308.1 |
| Methotrexate-d3 | m/z 458.2 → 311.1 |
| 7-OHMTX | m/z 471.1 → 324.1 |
| 7-OHMTX-d3 | m/z 474.1 → 327.1 (projected) |
| Ion Spray Voltage | 5500 V |
| Temperature | 500 °C |
| Collision Gas | Nitrogen |

Pharmacokinetic Study Protocol

a. Study Design:

A typical pharmacokinetic study involves the administration of a single dose of methotrexate to subjects, followed by the collection of serial blood samples over a specified period (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose).

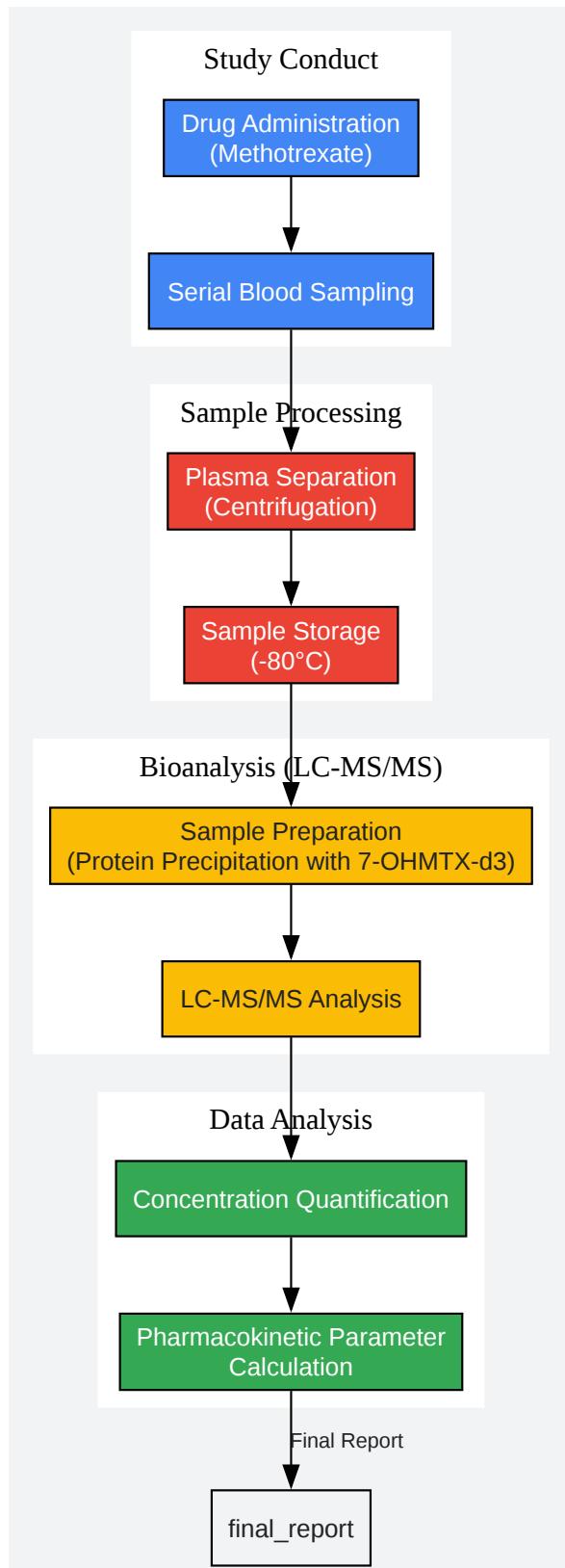
b. Sample Collection:

- Collect whole blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).
- Centrifuge the blood samples to separate the plasma.
- Store the plasma samples at -80 °C until analysis.

c. Data Analysis:

- Quantify the concentrations of methotrexate and 7-hydroxymethotrexate in the plasma samples using the validated LC-MS/MS method.
- Calculate the pharmacokinetic parameters for both the parent drug and the metabolite using non-compartmental analysis. Key parameters include:
 - C_{max}: Maximum plasma concentration.
 - T_{max}: Time to reach C_{max}.
 - AUC (Area Under the Curve): A measure of total drug exposure.
 - t_{1/2} (Half-life): The time required for the plasma concentration to decrease by half.
 - CL/F (Apparent Clearance): The volume of plasma cleared of the drug per unit of time.
 - Vd/F (Apparent Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Experimental Workflow



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Caption: Workflow for a pharmacokinetic study of Methotrexate.

Data Presentation

The following tables summarize pharmacokinetic parameters of methotrexate and 7-hydroxymethotrexate from published studies. These values can vary significantly depending on the patient population, dose, and route of administration.

Table 1: Pharmacokinetic Parameters of Methotrexate in Adults

| Route of Admin. | Dose | C _{max} (μM) | T _{max} (h) | AUC (μM·h) | t _{1/2} (h) | Reference |
|-----------------|------------------------------|-----------------------|----------------------|---------------|----------------------|-----------|
| Oral | 15 mg | 0.41 - 2.77 | 0.5 - 3 | 195.6 - 818.5 | 43.6 - 350.0 | [6] |
| Intravenous | 15 mg | - | - | - | 55 (median) | [7][8] |
| Intramuscular | 15 mg | - | - | - | - | [7][8] |
| IV Infusion | 2 g (1.19 g/m ²) | - | - | 723.8 ± 196.4 | 15.02 | [9][10] |
| IV Infusion | 140-350 mg/kg | 540 - 1700 | - | - | 2.1 ± 0.6 | [11] |

Table 2: Pharmacokinetic Parameters of 7-Hydroxymethotrexate in Adults

| Route of Admin. | Dose | Cmax (µM) | Tmax (h) | AUC (µM·h) | t½ (h) | Reference |
|-----------------|------------------------------|-----------|----------|---------------|--------------|-----------|
| Oral | 15 mg | - | - | 208 (mean) | - | [6] |
| Intravenous | 15 mg | - | - | - | 116 (median) | [7][8] |
| Intramuscular | 15 mg | - | - | - | - | [7][8] |
| IV Infusion | 2 g (1.19 g/m ²) | - | - | 598.1 ± 212.5 | 15.19 | [9][10] |
| IV Infusion | 140-350 mg/kg | 12 - 560 | - | - | 23.8 ± 15.2 | [11] |

Conclusion

The use of **7-Hydroxymethotrexate-d3** as an internal standard provides a reliable and accurate method for the quantification of 7-hydroxymethotrexate in pharmacokinetic studies. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers and scientists involved in the development and clinical evaluation of methotrexate and related compounds. Adherence to these guidelines will ensure the generation of high-quality pharmacokinetic data, contributing to a better understanding of the drug's disposition and the optimization of its therapeutic use.

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